3,5-Dibromo-2,4-dihydroxybenzaldehyde
Overview
Description
3,5-Dibromo-2,4-dihydroxybenzaldehyde is an organic compound with the molecular formula C7H4Br2O3 and a molecular weight of 295.91 g/mol . It is a dibrominated derivative of 2,4-dihydroxybenzaldehyde and is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dibromo-2,4-dihydroxybenzaldehyde can be synthesized through the bromination of 2,4-dihydroxybenzaldehyde. The process involves the addition of bromine to a solution of 2,4-dihydroxybenzaldehyde in ethanol at room temperature . The reaction is typically carried out under controlled conditions to ensure the selective bromination at the 3 and 5 positions of the benzaldehyde ring.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound generally follows the same principles as laboratory-scale synthesis, with adjustments for larger-scale production. This includes optimizing reaction conditions, using industrial-grade reagents, and employing efficient purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-2,4-dihydroxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Condensation Reactions: It can react with hydrazides to form hydrazones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Bromination: Bromine in ethanol is used for the initial synthesis.
Condensation: Hydrazides in methanol are used for forming hydrazones.
Major Products:
Hydrazones: Formed from the reaction with hydrazides.
Substituted Derivatives: Various substituted derivatives can be synthesized depending on the reagents used.
Scientific Research Applications
3,5-Dibromo-2,4-dihydroxybenzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-dibromo-2,4-dihydroxybenzaldehyde involves its interaction with various molecular targets. For instance, it may regulate signaling pathways such as the EFNA5-EPHA3 pathway, which modulates cell reorganization and cell-cell repulsion . Additionally, it may influence the hepatocyte growth factor receptor signaling pathway through dephosphorylation of MET .
Comparison with Similar Compounds
- 2,4-Dibromobenzene-1,3,5-triol
- 2,4,6-Tribromoresorcinol
- 4-Bromo-3,5-dihydroxybenzoic acid
Comparison: 3,5-Dibromo-2,4-dihydroxybenzaldehyde is unique due to its specific bromination pattern and the presence of both hydroxyl and aldehyde functional groups. This combination allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3,5-dibromo-2,4-dihydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O3/c8-4-1-3(2-10)6(11)5(9)7(4)12/h1-2,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFPULPKKGELPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)Br)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352771 | |
Record name | 3,5-dibromo-2,4-dihydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116096-91-4 | |
Record name | 3,5-Dibromo-2,4-dihydroxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116096-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-dibromo-2,4-dihydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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